
4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazol-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the dihydropyridine ring, followed by the formation of the oxazole ring. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazol-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Acetyl-1,4-dihydropyridin-4-yl)-1H-indole
- 4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazole
Uniqueness
Compared to similar compounds, 4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazol-5(4H)-one stands out due to its unique combination of structural features. The presence of both the dihydropyridine and oxazole rings, along with the phenyl group, imparts distinct chemical and biological properties that make it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-(1-acetyl-4H-pyridin-4-yl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H14N2O3/c1-11(19)18-9-7-12(8-10-18)14-16(20)21-15(17-14)13-5-3-2-4-6-13/h2-10,12,14H,1H3 |
InChI Key |
LMARMXQFALCPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC(C=C1)C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12867266.png)
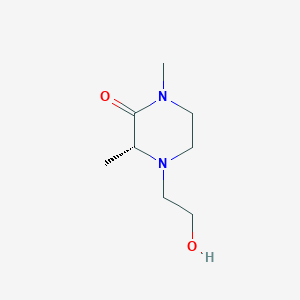
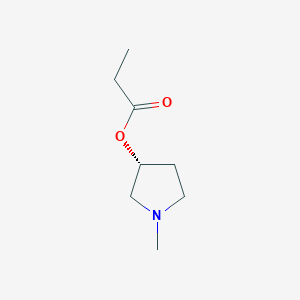
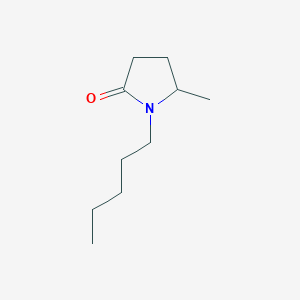
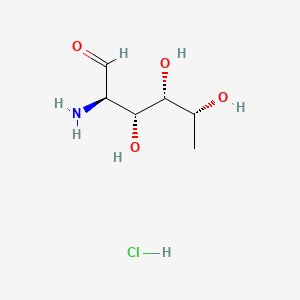

![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)
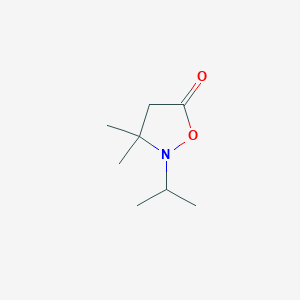
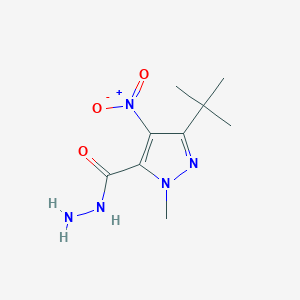
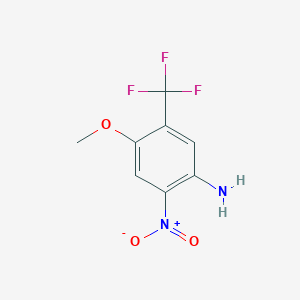
![6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12867332.png)
![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)
